molecular formula C15H14O4 B12741921 Methyl 2-(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)propanoate CAS No. 139266-43-6

Methyl 2-(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)propanoate

Cat. No.: B12741921
CAS No.: 139266-43-6
M. Wt: 258.27 g/mol
InChI Key: HFPHFPIWWCDESH-GXDHUFHOSA-N
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Description

Methyl 2-(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)propanoate is an organic compound with a complex structure that includes a furan ring, a methylphenyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)propanoate typically involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the furan ring. The final step involves esterification to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan ring and the methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-phenyl-3-oxo-2(3H)-furanylidene)propanoate
  • Methyl 2-(5-(4-chlorophenyl)-3-oxo-2(3H)-furanylidene)propanoate
  • Methyl 2-(5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)propanoate

Uniqueness

Methyl 2-(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)propanoate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as enhanced binding affinity or selectivity for certain targets.

Properties

CAS No.

139266-43-6

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

methyl (2E)-2-[5-(4-methylphenyl)-3-oxofuran-2-ylidene]propanoate

InChI

InChI=1S/C15H14O4/c1-9-4-6-11(7-5-9)13-8-12(16)14(19-13)10(2)15(17)18-3/h4-8H,1-3H3/b14-10+

InChI Key

HFPHFPIWWCDESH-GXDHUFHOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC(=O)/C(=C(/C)\C(=O)OC)/O2

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C(=C(C)C(=O)OC)O2

Origin of Product

United States

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